- Efficient cyclopropanation of aryl/heteroaryl acetates and acetonitriles with vinyl diphenyl sulfonium triflate, Tetrahedron Letters, 2018, 59(14), 1443-1445
Cas no 97009-67-1 (1-(4-Fluorophenyl)cyclopropanecarbonitrile)
97009-67-1 structure
Product Name:1-(4-Fluorophenyl)cyclopropanecarbonitrile
CAS-Nr.:97009-67-1
MF:C10H8FN
MW:161.175625801086
MDL:MFCD01314307
CID:61878
PubChem ID:2781259
Update Time:2025-06-09
1-(4-Fluorophenyl)cyclopropanecarbonitrile Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-(4-Fluorophenyl)cyclopropanecarbonitrile
- 1-(4-fluorophenyl)cyclopropane-1-carbonitrile
- 1-(4-Fluorophenyl)cyclopropanecarbonitrile (ACI)
- 1-(4-Fluorophenyl)cyclopropylnitrile
- CS-0090835
- SCHEMBL4201312
- AB08514
- EN300-257110
- 97009-67-1
- MFCD01314307
- DTXSID00381765
- AKOS009159201
- FS-4258
- J-503314
- MFNQFDZHIVUCOX-UHFFFAOYSA-N
- CYCLOPROPANECARBONITRILE, 1-(4-FLUOROPHENYL)-
- DB-080449
- SY204702
-
- MDL: MFCD01314307
- Inchi: 1S/C10H8FN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2
- InChI-Schlüssel: MFNQFDZHIVUCOX-UHFFFAOYSA-N
- Lächelt: N#CC1(CC1)C1C=CC(F)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 161.06400
- Monoisotopenmasse: 161.064077422g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 1
- Komplexität: 215
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 2
- Topologische Polaroberfläche: 23.8Ų
Experimentelle Eigenschaften
- PSA: 23.79000
- LogP: 2.38088
1-(4-Fluorophenyl)cyclopropanecarbonitrile Zolldaten
- HS-CODE:2926909090
- Zolldaten:
China Zollkodex:
2926909090Übersicht:
299699090 Andere Verbindungen auf Nitrilbasis. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
HS:299699090 andere Nitrilfunktionsverbindungen MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%
1-(4-Fluorophenyl)cyclopropanecarbonitrile Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | F621223-100mg |
1-(4-Fluorophenyl)cyclopropanecarbonitrile |
97009-67-1 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F621223-1g |
1-(4-Fluorophenyl)cyclopropanecarbonitrile |
97009-67-1 | 1g |
$ 60.00 | 2022-06-04 | ||
| TRC | F621223-5g |
1-(4-Fluorophenyl)cyclopropanecarbonitrile |
97009-67-1 | 5g |
$ 75.00 | 2022-06-04 | ||
| TRC | F621223-10g |
1-(4-Fluorophenyl)cyclopropanecarbonitrile |
97009-67-1 | 10g |
$121.00 | 2023-05-18 | ||
| Alichem | A019065131-250mg |
1-(4-Fluorophenyl)cyclopropylnitrile |
97009-67-1 | 98% | 250mg |
$680.00 | 2023-08-31 | |
| Alichem | A019065131-500mg |
1-(4-Fluorophenyl)cyclopropylnitrile |
97009-67-1 | 98% | 500mg |
$1009.40 | 2023-08-31 | |
| Alichem | A019065131-1g |
1-(4-Fluorophenyl)cyclopropylnitrile |
97009-67-1 | 98% | 1g |
$1685.00 | 2023-08-31 | |
| Apollo Scientific | PC32217-5g |
1-(4-Fluorophenyl)cyclopropanecarbonitrile |
97009-67-1 | 98% | 5g |
£18.00 | 2025-03-21 | |
| abcr | AB230390-10 g |
1-(4-Fluorophenyl)cyclopropanecarbonitrile; . |
97009-67-1 | 10g |
€154.90 | 2023-04-27 | ||
| abcr | AB230390-25 g |
1-(4-Fluorophenyl)cyclopropanecarbonitrile; . |
97009-67-1 | 25g |
€254.70 | 2023-04-27 |
1-(4-Fluorophenyl)cyclopropanecarbonitrile Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide ; 2 min, 21 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 12 h, 21 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 12 h, 21 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ; rt → 50 °C; 50 °C; 16 h, 50 °C
Referenz
- Discovery of 2-[1-(4-Chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic Acid (PSI-421), a P-Selectin Inhibitor with Improved Pharmacokinetic Properties and Oral Efficacy in Models of Vascular Injury, Journal of Medicinal Chemistry, 2010, 53(16), 6003-6017
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ; rt → 50 °C; 50 °C; 5 d, 50 °C; 50 °C → rt
Referenz
- Preparation of quinoline compounds as selectin inhibitors for disease treatment, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide , Tetrabutylammonium bromide Solvents: Toluene ; 0 °C; 1.5 h, 0 °C → 100 °C; cooled
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Preparation of inhibitors of indoleamine-2,3-dioxygenase (IDO) for treatment of cancer and infectious diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ; rt; rt → 150 °C; 1 h, 150 °C; 150 °C → 45 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Efficient cyclopropanation of active methylene compounds. A serendipitous discovery, Tetrahedron Letters, 2005, 46(42), 7247-7248
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Benzyltriethylammonium chloride , Sodium hydroxide Solvents: Water ; 13 h, 50 °C
Referenz
- Synthesis of Polycyclic n/5/8 and n/5/5/5 Skeletons Using Rhodium-Catalyzed [5+2+1] Cycloaddition of Exocyclic-Ene-Vinylcyclopropanes and Carbon Monoxide, Organic Letters, 2023, 25(10), 1732-1736
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Benzyltriethylammonium chloride , 1-Bromo-2-chloroethane , Sodium hydroxide Solvents: Water ; 40 - 50 °C
Referenz
- Substituted arylpyrazolopyridines and salts thereof, pharmaceutical compositions comprising same, methods of preparing same and uses of same, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C
1.2 Reagents: Sodium iodide Solvents: Dimethylformamide ; 4 h, 0 °C → 120 °C
1.2 Reagents: Sodium iodide Solvents: Dimethylformamide ; 4 h, 0 °C → 120 °C
Referenz
- Piperazine compounds as pyruvate kinase M2 modulators and their preparation, compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; < -10 °C; 15 min, -15 °C
1.2 Solvents: Dimethylacetamide ; < -10 °C; rt; 1 h, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Dimethylacetamide ; < -10 °C; rt; 1 h, rt
1.3 Reagents: Water ; rt
Referenz
- Preparation of arylcyclopropane compounds, China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide ; 15 min, rt
1.2 Reagents: Lithium bis(trimethylsilyl)amide ; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Lithium bis(trimethylsilyl)amide ; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referenz
- Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles, Synlett, 2021, 32(16), 1637-1641
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Benzyltriethylammonium chloride , Sodium hydroxide Solvents: Water ; overnight, 50 °C
Referenz
- Preparation of diaminobenzeneacetic or diaminopyridineacetic acid derivatives as modulators of indoleamine 2,3-dioxygenase, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Benzyltriethylammonium chloride , Sodium hydroxide Solvents: Water ; overnight, 50 °C
Referenz
- Distinctive molecular inhibition mechanisms for selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1, Bioorganic & Medicinal Chemistry, 2008, 16(19), 8922-8931
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water
Referenz
- Synthesis of 1-arylcyclopropanecarbonitriles under phase-transfer catalytic conditions, Organic Preparations and Procedures International, 1995, 27(3), 355-9
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Diethyl ether , Dimethyl sulfoxide ; rt; overnight, rt
1.2 Reagents: Isopropanol ; 0 °C
1.2 Reagents: Isopropanol ; 0 °C
Referenz
- Iron-Catalyzed Cycloisomerization and C-C Bond Activation to Access Non-canonical Tricyclic Cyclobutanes, Angewandte Chemie, 2022, 61(38),
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Lithium amide Solvents: Ethylene glycol diethyl ether ; rt; 16 h, rt
Referenz
- Heterocyclic compounds, namely 3-[(1-phenylcyclopropyl)methoxy]-4-[aza(bi)cycloalkyloxy]-1,2,5-thiadiazoles, useful as muscarinic receptor modulators, World Intellectual Property Organization, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ; 12 h, 50 °C; 50 °C → rt
Referenz
- Chiral Bidentate Boryl Ligand Enabled Iridium-Catalyzed Enantioselective C(sp3)-H Borylation of Cyclopropanes, Journal of the American Chemical Society, 2019, 141(27), 10599-10604
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C
1.2 Solvents: Dimethylformamide ; 24 h, rt
1.2 Solvents: Dimethylformamide ; 24 h, rt
Referenz
- Lewis Basic Sulfide Catalyzed Electrophilic Bromocyclization of Cyclopropylmethyl Amide, Organic Letters, 2015, 17(20), 4944-4947
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Benzyltriethylammonium chloride , Sodium hydroxide Solvents: Water ; rt; 10 min, 40 - 45 °C; 6 h, 40 - 45 °C; 18 h, 45 °C; cooled
Referenz
- Preparation of piperazinylmethyloxadiazoles as calcium channel antagonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Benzyltriethylammonium chloride , Potassium hydroxide Solvents: Water ; rt; 5 h, 40 °C; overnight, rt
Referenz
- Preparation of triazolyl 11β-hydroxysteroid dehydrogenase-1 inhibitors for the treatment of diabetes, obesity and dyslipidemia, World Intellectual Property Organization, , ,
1-(4-Fluorophenyl)cyclopropanecarbonitrile Raw materials
- Ethylene Carbonate
- 1,2-Dibromoethane
- Vinyldiphenylsulfonium
- Ethane, bromochloro-
- 4-Fluorophenylacetonitrile
- (1Z)-2-(4-Fluorophenyl)cyclobutanone O-[4-(trifluoromethyl)benzoyl]oxime
1-(4-Fluorophenyl)cyclopropanecarbonitrile Preparation Products
1-(4-Fluorophenyl)cyclopropanecarbonitrile Verwandte Literatur
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
97009-67-1 (1-(4-Fluorophenyl)cyclopropanecarbonitrile) Verwandte Produkte
- 71486-43-6(1-(4-Fluorophenyl)cyclohexanecarbonitrile)
- 301861-15-4(Cyclopropanecarbonitrile,2-(4-fluorophenyl)-, (1R,2R)-rel-)
- 124276-55-7(1-(3-fluorophenyl)cyclopropane-1-carbonitrile)
- 405090-30-4(1-(4-Fluorophenyl)cyclobutane-1-carbonitrile)
- 566884-49-9(Butanedinitrile, 2,2-bis(4-fluorophenyl)-)
- 331941-34-5(Cyclopropanecarbonitrile,2-(4-fluorophenyl)-, (1R,2S)-rel-)
- 331941-38-9(Cyclopropanecarbonitrile,2-(4-fluorophenyl)-, (1R,2S)-)
- 61541-38-6(4-(4-fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile)
- 494846-12-7(Cyclopropanecarbonitrile, 3-(4-fluorophenyl)-2,2-dimethyl-, (1R,3R)-rel-)
- 83706-50-7(1-(4-Fluorophenyl)cyclopentanecarbonitrile)
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